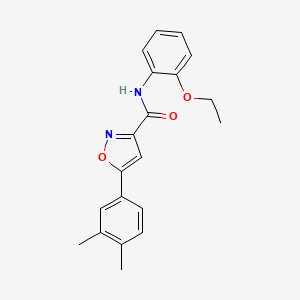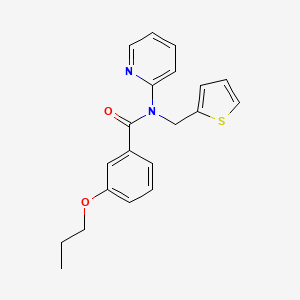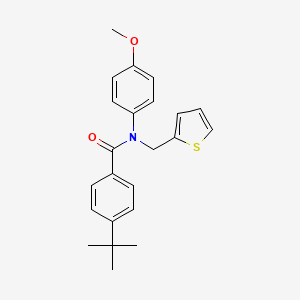
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The thiolane group is introduced through a nucleophilic substitution reaction.
- Reaction conditions: This step requires the use of a strong base such as sodium hydride, and the reaction is carried out in an aprotic solvent like dimethylformamide.
Step 3: Formation of the Oxazole Ring
- The oxazole ring is formed through a cyclization reaction.
- Reaction conditions: This step typically involves heating the reaction mixture to a high temperature in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions
-
Step 1: Preparation of the Core Structure
- The core structure can be synthesized through a condensation reaction between 4-tert-butylbenzaldehyde and a suitable amine.
- Reaction conditions: The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, under reflux conditions.
化学反应分析
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives with altered functional groups.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with hydrogenated functional groups.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with new functional groups replacing existing ones.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the reagent used.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires the presence of a suitable leaving group and a nucleophile.
科学研究应用
N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of new biochemical assays.
-
Medicine
- Explored for its potential as a therapeutic agent due to its unique structure.
- Studied for its interactions with biological targets such as proteins and nucleic acids.
-
Industry
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals for various industrial processes.
作用机制
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-4-methylphenol
- 4-tert-Butylphenol
- 2,4-Di-tert-butylphenol
Comparison
N-[(4-tert-butylphenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-5-(4-methoxyphenyl)-12-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. While similar compounds may share some structural features, they do not possess the same range of chemical and biological activities.
属性
分子式 |
C26H30N2O5S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H30N2O5S/c1-26(2,3)20-9-5-18(6-10-20)16-28(21-13-14-34(30,31)17-21)25(29)23-15-24(33-27-23)19-7-11-22(32-4)12-8-19/h5-12,15,21H,13-14,16-17H2,1-4H3 |
InChI 键 |
FGLMWSCYEOPXCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11357916.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(naphthalen-1-yl)ethanone](/img/structure/B11357929.png)

![2-(4-chloro-3-methylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11357951.png)

![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11357960.png)
![2-(4-methoxyphenoxy)-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11357961.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11357976.png)


![2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11358000.png)
![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11358001.png)
